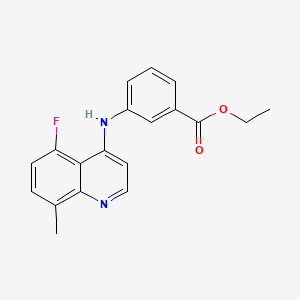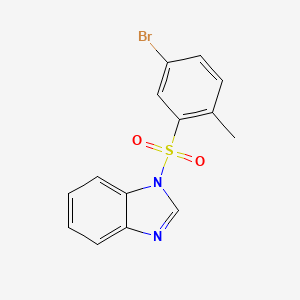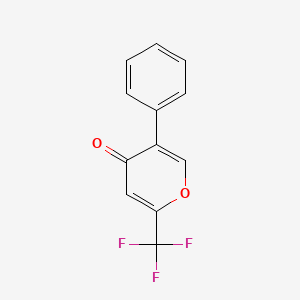
5-Phenyl-2-(trifluoromethyl)pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyl-2-(trifluoromethyl)pyran-4-one is an organic compound with the molecular formula C12H7F3O2 This compound features a pyran ring substituted with a phenyl group and a trifluoromethyl group, making it a unique structure in organic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2-(trifluoromethyl)pyran-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3-diketones with phenyl and trifluoromethyl substituents under acidic or basic conditions to form the pyran ring. For example, the reaction of 1-phenyl-3-(trifluoromethyl)-1,3-propanedione with an acid catalyst can yield the desired pyran-4-one structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
5-Phenyl-2-(trifluoromethyl)pyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyran-4-one to pyran-4-ol or other reduced forms.
Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic or nucleophilic substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are often employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of functionalized derivatives.
Aplicaciones Científicas De Investigación
5-Phenyl-2-(trifluoromethyl)pyran-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism by which 5-Phenyl-2-(trifluoromethyl)pyran-4-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The phenyl group can participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity.
Comparación Con Compuestos Similares
5-Phenyl-2-(trifluoromethyl)pyran-4-one can be compared with other pyran-4-one derivatives, such as:
2-Methyl-5-phenylpyran-4-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
5-Phenyl-2-(chloromethyl)pyran-4-one:
5-Phenyl-2-(hydroxymethyl)pyran-4-one: Features a hydroxymethyl group, which can significantly change its solubility and reactivity.
The presence of the trifluoromethyl group in this compound makes it unique, as this group can enhance the compound’s stability, lipophilicity, and overall reactivity, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C12H7F3O2 |
|---|---|
Peso molecular |
240.18 g/mol |
Nombre IUPAC |
5-phenyl-2-(trifluoromethyl)pyran-4-one |
InChI |
InChI=1S/C12H7F3O2/c13-12(14,15)11-6-10(16)9(7-17-11)8-4-2-1-3-5-8/h1-7H |
Clave InChI |
UQTNRTGWEPBLRA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=COC(=CC2=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


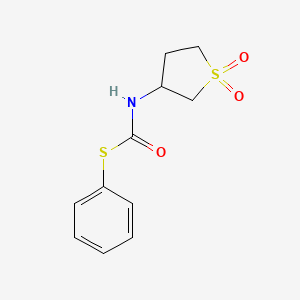

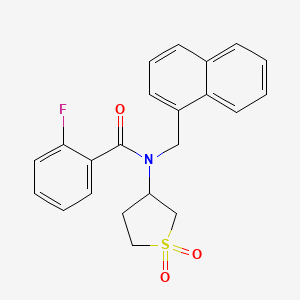

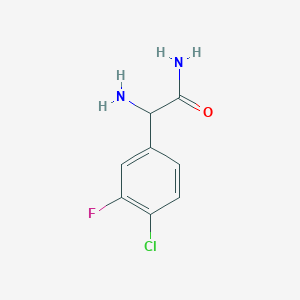
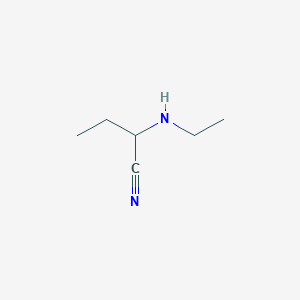
![2-amino-N-hexyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12120392.png)


